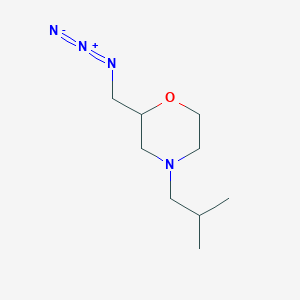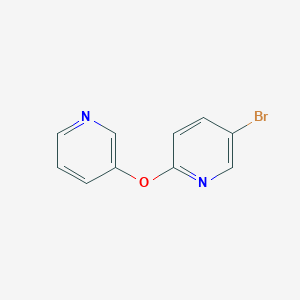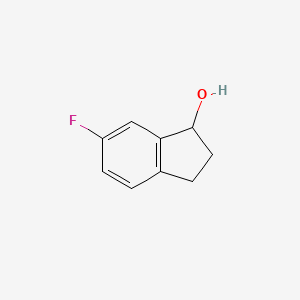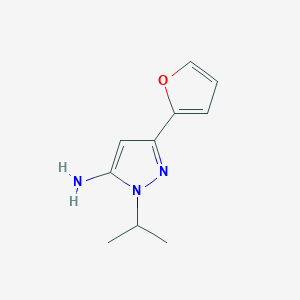![molecular formula C10H21NO5S B1526627 4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate CAS No. 174626-25-6](/img/structure/B1526627.png)
4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate
Vue d'ensemble
Description
4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate is a chemical compound that features a tert-butoxycarbonyl (BOC) protecting group attached to an amino group on a butyl chain, which is further modified with a methanesulfonate group. This compound is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.
Synthetic Routes and Reaction Conditions:
Protection of Amines: The BOC group can be introduced to amines using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) under aqueous conditions.
Attachment to Butyl Chain: The amino group on the butyl chain can be reacted with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et3N) to form the methanesulfonate ester.
Industrial Production Methods: Industrial production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process typically includes the use of automated reactors and purification systems to handle the reagents and products efficiently.
Types of Reactions:
Deprotection: The BOC group can be removed using strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in methanol.
Substitution Reactions: The methanesulfonate group can undergo nucleophilic substitution reactions with various nucleophiles.
Reduction and Oxidation: The butyl chain can be subjected to reduction or oxidation reactions depending on the desired product.
Common Reagents and Conditions:
Deprotection: TFA in DCM or HCl in methanol.
Substitution: Nucleophiles such as alcohols or amines in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed:
Deprotection: Free amine after BOC removal.
Substitution: Various substituted butyl methanesulfonates.
Reduction: Butyl alcohol or butane.
Oxidation: Butyric acid or butanal.
Applications De Recherche Scientifique
Chemistry: This compound is used as a protecting group in peptide synthesis and other organic synthesis processes. Biology: It can be used to study enzyme mechanisms and protein interactions. Medicine: It serves as an intermediate in the synthesis of pharmaceuticals. Industry: It is utilized in the production of various chemical reagents and materials.
Mécanisme D'action
The compound exerts its effects through the BOC group, which protects the amino group from unwanted reactions. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
4-[(tert-Butoxycarbonyl)phenyl]boronic Acid: Used in Suzuki-Miyaura coupling reactions.
4-(tert-Butoxycarbonyloxy)phenylboronic Acid Pinacol Ester: Another BOC-protected compound used in cross-coupling reactions.
Uniqueness: 4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate is unique in its combination of the BOC protecting group with the methanesulfonate moiety, making it versatile for various synthetic applications.
This compound's stability, reactivity, and versatility make it a valuable tool in organic synthesis and pharmaceutical research. Its applications span across multiple fields, highlighting its importance in scientific and industrial contexts.
Does this cover everything you were looking for, or is there something more specific you'd like to know?
Propriétés
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO5S/c1-10(2,3)16-9(12)11-7-5-6-8-15-17(4,13)14/h5-8H2,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPFMWLZWKNRRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80727162 | |
| Record name | 4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80727162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174626-25-6 | |
| Record name | 4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80727162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


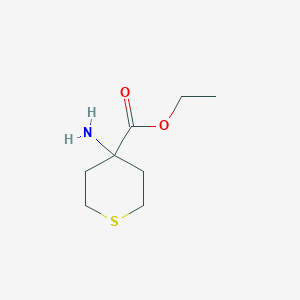
![2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline](/img/structure/B1526548.png)
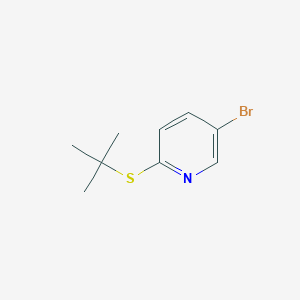
![(2-Methoxyethyl)(methyl)[(oxiran-2-yl)methyl]amine](/img/structure/B1526551.png)
![N-[1-(morpholin-4-yl)propan-2-yl]pyrimidin-4-amine](/img/structure/B1526552.png)
![Tert-butyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1526554.png)
![1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene](/img/structure/B1526556.png)
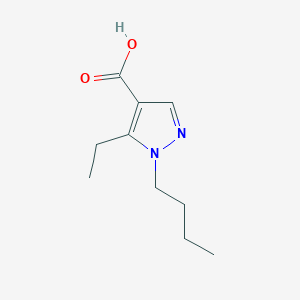
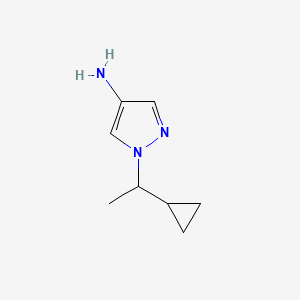
![5-[2-(furan-2-yl)ethyl]-4H-1,2,4-triazol-3-amine](/img/structure/B1526561.png)
